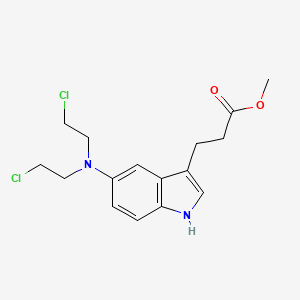

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is a synthetic organic compound that features an indole core substituted with a bis(2-chloroethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Bis(2-chloroethyl)amino Group: The bis(2-chloroethyl)amino group can be introduced through a nucleophilic substitution reaction, where the indole nitrogen reacts with bis(2-chloroethyl)amine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

Oxidation: Indole-2,3-dione derivatives.

Reduction: Amino derivatives.

Substitution: Azide or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including anticancer properties due to the presence of the bis(2-chloroethyl)amino group.

Medicine: Investigated for its potential use in drug development, particularly in the design of chemotherapeutic agents.

Industry: Utilized in the synthesis of dyes and pigments due to the indole core’s chromophoric properties.

Mechanism of Action

The mechanism of action of Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate involves the alkylation of DNA. The bis(2-chloroethyl)amino group can form cross-links with DNA strands, leading to the inhibition of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

Melphalan: An alkylating agent used in chemotherapy.

Chlorambucil: Another alkylating agent with similar DNA cross-linking properties.

Cyclophosphamide: A widely used chemotherapeutic agent with a similar mechanism of action.

Uniqueness

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate is unique due to its indole core, which can impart additional biological activity and selectivity compared to other alkylating agents. The presence of the methyl ester group also provides opportunities for further functionalization and derivatization.

Biological Activity

Methyl 3-(5-(bis(2-chloroethyl)amino)-1H-indol-3-yl)propanoate, a synthetic organic compound, is notable for its indole core and bis(2-chloroethyl)amino substituent. This structure contributes to its significant biological activity, particularly in the realm of medicinal chemistry and cancer therapy. The compound exhibits alkylating properties that allow it to interact with DNA, inhibiting replication and transcription, which is crucial for its potential as an anticancer agent.

- Molecular Formula : C₁₃H₁₈Cl₂N₂O₂

- Molecular Weight : Approximately 343.2 g/mol

- Chemical Structure : The compound features an indole ring system substituted at the 5-position with a bis(2-chloroethyl)amino group.

The primary mechanism of action for this compound involves:

- Alkylation of DNA : The bis(2-chloroethyl)amino group acts as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA. This leads to cross-linking of DNA strands, which disrupts normal cellular replication processes.

- Inhibition of Cellular Processes : By interfering with DNA replication and transcription, the compound can induce apoptosis in cancer cells.

Table 1: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-(5-amino-1H-indol-1-yl)propanoate | C₁₂H₁₃N₃O₂ | Lacks alkylating properties due to absence of chlorinated side chains |

| N,N-bis(2-chloroethyl)-4-aminoquinoline | C₁₄H₁₈Cl₂N₂ | Similar alkylating mechanism but different core structure |

| Bis(2-chloroethyl)methylamine | C₆H₁₂Cl₂N | Acts as an alkylating agent but lacks indole characteristics |

Anticancer Efficacy

Research indicates that this compound exhibits notable efficacy against various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects, with IC50 values indicating potent activity:

- Cell Line Testing : The compound has been tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

Case Studies

- Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, this compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cell proliferation.

- Lung Cancer Model : In A549 lung cancer cells, the compound exhibited an IC50 value of around 10 µM, showcasing its potential as a therapeutic agent in lung cancer treatment.

Table 2: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast) | 15 | Moderate |

| A549 (Lung) | 10 | High |

| HeLa (Cervical) | 12 | Moderate |

Properties

CAS No. |

93017-66-4 |

|---|---|

Molecular Formula |

C16H20Cl2N2O2 |

Molecular Weight |

343.2 g/mol |

IUPAC Name |

methyl 3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoate |

InChI |

InChI=1S/C16H20Cl2N2O2/c1-22-16(21)5-2-12-11-19-15-4-3-13(10-14(12)15)20(8-6-17)9-7-18/h3-4,10-11,19H,2,5-9H2,1H3 |

InChI Key |

UJMUCMMVMLXILD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CNC2=C1C=C(C=C2)N(CCCl)CCCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.